molecular formula C7H4BrN B1601621 2-Bromo-6-ethynylpyridine CAS No. 445468-63-3

2-Bromo-6-ethynylpyridine

Cat. No.: B1601621
CAS No.: 445468-63-3
M. Wt: 182.02 g/mol
InChI Key: UFUJEEUTQKDBAA-UHFFFAOYSA-N
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Description

2-Bromo-6-ethynylpyridine is an organic compound with the molecular formula C7H4BrN. It is a derivative of pyridine, featuring a bromine atom and an ethynyl group attached to the pyridine ring. This compound is recognized for its versatility and is primarily employed as a building block in organic synthesis, with applications spanning across the pharmaceutical, agrochemical, and materials science industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethynylpyridine typically involves the bromination of 6-ethynylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethynylpyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The ethynyl group provides a site for coupling reactions, while the bromine atom allows for further functionalization through substitution reactions .

Comparison with Similar Compounds

  • 2-Bromo-3-ethynylpyridine
  • 2-Bromo-4-ethynylpyridine
  • 2-Bromo-5-ethynylpyridine

Comparison: 2-Bromo-6-ethynylpyridine is unique due to the specific positioning of the bromine and ethynyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

2-bromo-6-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUJEEUTQKDBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514226
Record name 2-Bromo-6-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445468-63-3
Record name 2-Bromo-6-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7.7 g of 2-bromo-6-hexyloxypyridine (prepared by reacting 2,6-dibromopyridine with sodium hexoxide in DMF), 3.9 g of trimethylsilylacetylene, 0.4 g of bis(triphenylphosphine)palladium(II) chloride and 0.05 g of copper (I) iodide in 100 ml of diethylamine is stirred at 20° C. for 12 hours. After the volatile constituents have been removed in a rotary evaporator, the mixture is filtered through SiO2 using dichloromethane; the crude 1-(2-bromopyridin-6-yl)-2-trimethylsilylethtne (7.5 g of melting point 24° to 27° C.) obtained is stirred for 1 hour at 20° C. in 100 ml of methanol with 25 ml of 1N aqueous NaOH solution. The solvent is evaporated, and the residue is chromatographed over SiO2 using dichloromethane/heptane 9:1, giving 4.3 g of 2-bromo-6-ethynylpyridine (brownish oil). A solution of 2 g of 2-bromo-6-ethynylpyridine in 50 ml of benzene to which 2.6 g of 2-bromo-6-hexyloxypyridine, 0.2 g of tetrakis(triphenylphisphine)palladium(0) and 30 ml of n-propylamine have been added is stirred at 20° C. for 10 hours. The volatile constituents are removed by distillation, and the residue is chromatographed over SiO2 using dichloromethane, giving 1.9 g of 1,2-bis(2-hexyloxypyridin-6-yl)ethyne. The latter is hydrogenated quantitatively in 50 ml of THF using Lindlar catalyst [Org. Synth. 46, 89 (1966)] to 1,2-bis(2-hexyloxypyridin-6-yl)ethene. The latter is dissolved in 500 ml of cyclohexane, 4 mol % of iodine are added, and the mixture is exposed to UV light for 10 hours at 25° C. in a quartz apparatus. Chromatography on SiO2 using dichloromethane and recrystallization from acetonitrile give 0.9 g of 2,7-bis(hexyloxy)-1,8-diazaphenanthrene as colorless crystals of melting point 91° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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